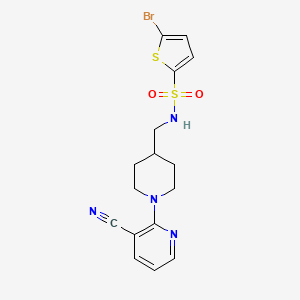
5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains several functional groups and structural features, including a brominated thiophene ring, a sulfonamide group, a piperidine ring, and a cyanopyridine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the bromine atom on the thiophene ring could potentially influence the overall shape of the molecule due to its size and electron-withdrawing nature .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom on the thiophene ring could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in water .Aplicaciones Científicas De Investigación
Therapeutic Potential and Biological Activities
Anticancer and Antimicrobial Activities
Some studies have focused on synthesizing derivatives of thiophene sulfonamides, including compounds structurally related to 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, and testing their anticancer and antimicrobial activities. For instance, derivatives have shown moderate to strong growth inhibition activity against human liver HEPG2 cell line and colon cancer HT-29, indicating their potential as antiproliferative agents against certain cancer cell lines (Awad et al., 2015). Another study synthesized novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity, showcasing the compound's potential in antimicrobial applications (Azab, Youssef, & El‐Bordany, 2013).
Enzyme Inhibition
Sulfonamides, including those structurally similar to the discussed compound, have been evaluated for their ability to inhibit enzymes like carbonic anhydrases, which play crucial roles in physiological processes. This enzyme inhibition property underlines their potential in designing therapeutic agents for treating various disorders (Turkmen et al., 2005).
Molecular Synthesis and Chemical Properties
Synthetic Pathways
Research has been conducted on the synthesis of sulfonamide-derived compounds and their transition metal complexes, investigating their structural and bonding nature through various analytical techniques. Such studies contribute to understanding the compound's chemical properties and potential applications in coordination chemistry and material science (Chohan & Shad, 2011).
Cross-Coupling Reactions
The compound's derivatives have been used in cross-coupling reactions, showcasing its utility in organic synthesis. For example, N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides were synthesized via reactions catalyzed by copper, demonstrating the compound's role in facilitating the formation of complex organic molecules (Han, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2S2/c17-14-3-4-15(24-14)25(22,23)20-11-12-5-8-21(9-6-12)16-13(10-18)2-1-7-19-16/h1-4,7,12,20H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFINKSAZJNKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

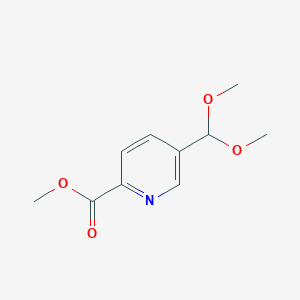
![5-Ethyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2539421.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2539424.png)

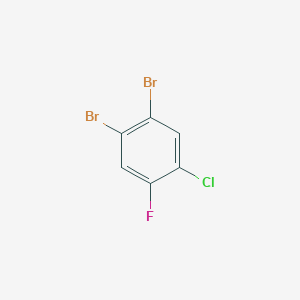


![N-(2,5-dimethylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2539436.png)

![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2539439.png)
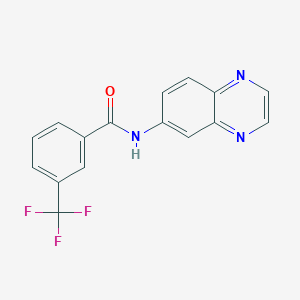
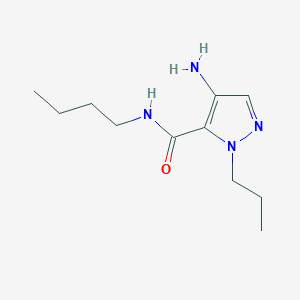
![4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2539442.png)